2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-12-11(13-2)7-10-6-8-3-4-9(10)5-8/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVXYKUXYSLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CC2CCC1C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with 2,2-dimethoxyethyl reagents under controlled conditions. One common method involves the use of a Grignard reagent, where the bicyclo[2.2.1]heptane derivative is reacted with 2,2-dimethoxyethyl magnesium bromide in an anhydrous solvent such as diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: N
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane with related bicyclo[2.2.1]heptane derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₁₁H₂₀O₂ | 200.28 (estimated) | 2-(2,2-Dimethoxyethyl) group | High polarity due to ether groups; likely improved solubility in polar solvents |
| 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | C₁₁H₂₀O | 168.28 | Methoxy, three methyl groups | Lower polarity; higher lipophilicity |
| 2-Methoxy-endo-bicyclo[2.2.1]heptane | C₈H₁₄O | 126.20 | Endo-methoxy group | Compact structure; used in photoelectron studies |
| 2,2′-Bis(bicyclo[2.2.1]heptane) (BBH) | C₁₄H₂₂ | 190.33 | Two fused bicycloheptane units | High strain energy; oxidative genotoxicity |
| (Z)-2-(1-Methoxyethylidene)-bicyclo[2.2.1]heptane | C₁₀H₁₄O | 150.22 | Methoxyethylidene group | Conjugated system; potential for asymmetric synthesis |
Key Observations :
- The dimethoxyethyl substituent in the target compound increases molecular weight and polarity compared to simpler methoxy or methyl derivatives (e.g., 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane) .
- BBH, a dimeric bicycloheptane, exhibits high strain energy and oxidative toxicity due to its ability to generate reactive oxygen species (ROS) in bacterial cells .
Q & A
Q. What are the key synthetic strategies for introducing substituents like the dimethoxyethyl group onto bicyclo[2.2.1]heptane frameworks?
Substitution reactions using halogenated precursors (e.g., bromomethyl derivatives) are common. For example, 2-(Bromomethyl)bicyclo[2.2.1]heptane reacts with nucleophiles like alkoxides in polar aprotic solvents to form ethers. The dimethoxyethyl group could be introduced via a two-step process: (1) nucleophilic substitution of bromine with a hydroxyethyl intermediate, followed by (2) methylation of the hydroxyl groups using methylating agents like methyl iodide . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions such as elimination.
Q. How is structural characterization of bicyclo[2.2.1]heptane derivatives with ether substituents performed?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at ~3.3 ppm) and confirm stereochemistry. For example, exo vs. endo configurations can be distinguished via coupling constants in bicyclic systems .
- HRMS : High-resolution mass spectrometry verifies molecular formulas.
- IR Spectroscopy : Ether C-O stretching vibrations (~1100 cm) confirm functional groups .
Q. What factors influence the reactivity of bicyclo[2.2.1]heptane derivatives in substitution reactions?
The leaving group (e.g., Br vs. Cl) and steric effects of the bicyclic framework are critical. Bromine in 2-(Bromomethyl)bicyclo[2.2.1]heptane is more reactive than chloro analogs due to its weaker bond strength, enabling faster substitution with nucleophiles like methoxide ions. Steric hindrance from the bicyclic structure may slow reactions compared to linear analogs .
Advanced Questions
Q. How can regioselectivity be controlled during the synthesis of dimethoxyethyl-substituted bicyclo[2.2.1]heptane derivatives?
Regioselectivity depends on the electronic and steric environment of the bicyclic framework. Computational tools like DFT can predict reactive sites. For example, exo-substituted derivatives (e.g., 2-exo-bromo analogs) often exhibit higher reactivity due to reduced steric hindrance compared to endo isomers. Directed functionalization using protecting groups or catalysts (e.g., BF·EtO for ether formation) can enhance selectivity .
Q. What computational methods are used to predict the stability and electronic properties of dimethoxyethyl-substituted bicyclo[2.2.1]heptane derivatives?
Density Functional Theory (DFT) calculates heats of formation (HOF), bond dissociation energies, and frontier molecular orbitals. For high-energy materials, HOF and detonation velocity (D) are modeled using programs like Gaussian. Substituents like dimethoxyethyl may stabilize the bicyclic core by electron donation, reducing sensitivity to impact .
Q. How do contradictions in reported reactivity data for bicyclo[2.2.1]heptane derivatives arise, and how can they be resolved?
Discrepancies often stem from variations in reaction conditions (e.g., solvent, temperature) or stereochemical differences. For example, conflicting substitution rates for bromo vs. iodo derivatives may reflect solvent polarity effects (aprotic vs. protic). Systematic kinetic studies under controlled conditions, coupled with computational validation, can reconcile contradictions .
Q. What are the potential biological applications of dimethoxyethyl-substituted bicyclo[2.2.1]heptane derivatives?
While direct evidence is limited, structurally similar compounds (e.g., methyl carboxylate derivatives) show promise as bioactive scaffolds. The dimethoxyethyl group could enhance solubility for drug delivery or serve as a ligand in enzyme inhibition studies. Cytotoxicity assays and molecular docking simulations are recommended to explore interactions with biological targets .
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